molecular formula C31H31N2O5+ B1265030 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid

Cat. No.: B1265030
M. Wt: 511.6 g/mol
InChI Key: CWNKPXFFZSWCLF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is a fluorescent label belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability. These properties make it highly suitable for single-molecule detection applications and high-resolution microscopy such as photoactivated localization microscopy, direct stochastic optical reconstruction microscopy, and stimulated emission depletion microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is synthesized through a series of chemical reactions involving the coupling of rhodamine derivatives with various functional groups. The dye is typically supplied as a mixture of two isomers with practically identical absorption and fluorescence properties .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of rhodamine derivatives followed by purification processes to isolate the desired isomer. The dye is then formulated into various forms such as NHS-ester, maleimide, iodoacetamide, and others for specific applications .

Chemical Reactions Analysis

Scientific Research Applications

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s fluorescence is influenced by its protonation state, which can be manipulated using various reagents. The molecular targets include amino groups on proteins and peptides, forming stable amide bonds that enhance fluorescence properties .

Comparison with Similar Compounds

  • ATTO 488 NHS ester
  • ATTO 532 NHS ester
  • ATTO 647 NHS ester
  • ATTO 594 NHS ester
  • ATTO 590 NHS ester

Comparison: 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is unique due to its specific absorption and fluorescence properties, making it highly suitable for single-molecule detection and high-resolution microscopy. Compared to other similar compounds, this compound offers a balance of strong absorption, high fluorescence quantum yield, and high thermal and photo-stability .

Properties

Molecular Formula

C31H31N2O5+

Molecular Weight

511.6 g/mol

IUPAC Name

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid

InChI

InChI=1S/C31H30N2O5/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)22-15-20(30(34)35)9-10-21(22)31(36)37/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37)/p+1

InChI Key

CWNKPXFFZSWCLF-UHFFFAOYSA-O

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid
Reactant of Route 2
Reactant of Route 2
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid
Reactant of Route 3
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid
Reactant of Route 4
Reactant of Route 4
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid
Reactant of Route 5
Reactant of Route 5
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid
Reactant of Route 6
Reactant of Route 6
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid

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